![molecular formula C13H20O2 B14485619 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane CAS No. 65432-02-2](/img/structure/B14485619.png)
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structural motif that includes a spiro[45]decane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane typically involves a multi-step process. One efficient method for constructing spirocyclic frameworks is through a tandem Castro–Stephens coupling/1,3-acyloxy shift/cyclization/semipinacol rearrangement sequence . This method allows for the formation of highly functionalized spirocyclic derivatives with good yields. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling and rearrangement steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and step-economic synthesis are likely to be applied. This includes the use of environmentally friendly solvents, efficient catalytic systems, and minimizing the number of purification steps to enhance overall yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon centers, often facilitated by strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Halichlorine: A marine alkaloid with a 6-azaspiro[4.5]decane skeleton, known for its biological activity.
Pinnaic Acid: Another marine alkaloid structurally related to halichlorine, with significant biological properties.
Uniqueness
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of both alkyne and ether functionalities
Propriétés
Numéro CAS |
65432-02-2 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
6-but-3-ynyl-6-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H20O2/c1-3-4-7-12(2)8-5-6-9-13(12)14-10-11-15-13/h1H,4-11H2,2H3 |
Clé InChI |
HTSGFLDKDHOFAP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC12OCCO2)CCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




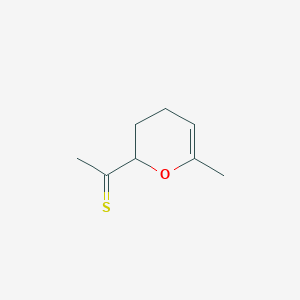
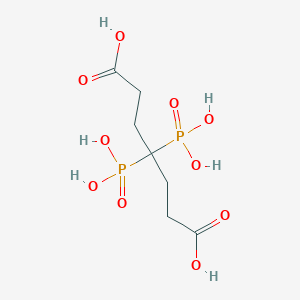

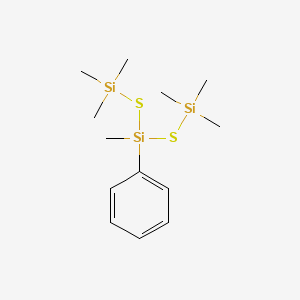

![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)
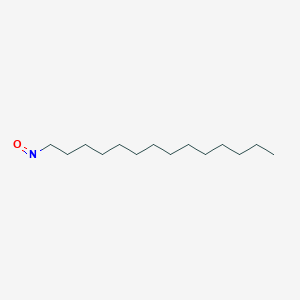
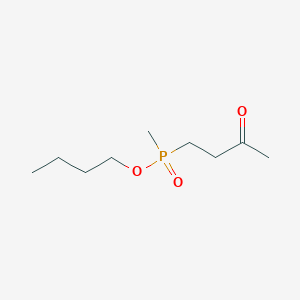
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)

![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
